Methyl 2-(2-hydroxyphenoxy)propionate
Description
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Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(2-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7,11H,1-2H3 |
InChI Key |
YOSMWHNZHJXFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Landscape of (Hydroxyphenoxy)propionic Acid Methyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (hydroxyphenoxy)propionic acid methyl esters. A notable ambiguity exists in the nomenclature of this class of compounds, particularly concerning the position of the hydroxyl group on the phenoxy ring. While the 2-hydroxy isomer, 2-(2-hydroxyphenoxy)propionic acid methyl ester, is specified in some contexts, the scientific literature and commercial availability are overwhelmingly dominated by its 4-hydroxy counterpart. This guide will, therefore, focus on the well-documented 4-hydroxy isomer, specifically Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate , while also addressing the broader isomeric landscape.
Deciphering the Isomers: Nomenclature and Identification
The core structure of (hydroxyphenoxy)propionic acid methyl ester allows for positional isomerism of the hydroxyl group on the phenyl ring (ortho, meta, or para) and stereoisomerism at the chiral center of the propionic acid moiety (R or S). This leads to several distinct compounds with unique identifiers.
The most commercially significant and well-researched isomer is Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate . The racemic mixture, Methyl 2-(4-hydroxyphenoxy)propionate , is also available.
Key Identifiers:
| Compound Name | CAS Number | Other Identifiers |
| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | 96562-58-2 | EC Number: 411-950-4[1][2] |
| Methyl 2-(4-hydroxyphenoxy)propionate (Racemic) | 60075-04-9 | - |
| 2-(2-hydroxyphenoxy)propionic acid methyl ester | Information not readily available | - |
Synonyms for Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate include:
-
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Methyl Ester
-
Methyl (+)-2-(4-hydroxyphenoxy)propionate[3]
-
Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-[3]
-
MAQ[3]
The following diagram illustrates the isomeric relationship:
Caption: Isomeric landscape of (hydroxyphenoxy)propionic acid methyl ester.
Physicochemical Properties of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
The following table summarizes the key physicochemical properties of the R-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [1][4] |
| Appearance | White to orange to green powder to crystal | [3] |
| Melting Point | 64-67 °C | [5][6] |
| Boiling Point | 313.4 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [7] |
| Optical Activity | [α]22/D +43°, c = 1 in chloroform | [6] |
| pKa | 10.07 ± 0.15 (Predicted) | [7] |
Applications in Research and Industry
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a valuable chiral building block in organic synthesis. Its primary application lies in the agrochemical industry as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[8][9] These herbicides are known for their efficacy against grassy weeds.
In the pharmaceutical sector, this compound and its derivatives serve as intermediates in the development of various bioactive molecules.[10] The presence of the chiral center is crucial, as the biological activity of many pharmaceuticals is stereospecific.[10]
Additionally, it finds use in cosmetic formulations as a skin-conditioning agent.[10]
Synthesis of Methyl 2-(4-hydroxyphenoxy)propionate
The synthesis of Methyl 2-(4-hydroxyphenoxy)propionate is typically achieved through the esterification of 2-(4-hydroxyphenoxy)propionic acid. A multi-stage catalytic process has been developed to produce a high-purity product.[11]
The general workflow for the synthesis is outlined below:
Caption: General synthesis workflow for Methyl 2-(4-hydroxyphenoxy)propionate.
Experimental Protocol: Multi-stage Esterification
This protocol is adapted from a patented method for preparing high-purity Methyl 2-(4-hydroxyphenoxy)propionate.[11]
Materials:
-
2-(4-hydroxyphenoxy)propionic acid
-
Methanol (excess)
-
Distillable acid catalyst (e.g., hydrochloric acid)
-
Nitrogen gas
Procedure:
-
First Esterification Stage:
-
Charge a reaction vessel with 2-(4-hydroxyphenoxy)propionic acid, an excess of methanol (e.g., 5 molar equivalents), and a catalytic amount of hydrochloric acid.[11]
-
Heat the mixture to reflux (approximately 70°C) and maintain for a period of 2-4 hours.[11]
-
After the reaction, remove the unreacted methanol and other volatile components, including the acid catalyst, under reduced pressure (in vacuo) at a temperature of 30-100°C.[11]
-
-
Subsequent Esterification Stages:
-
Final Product Isolation:
Causality of Experimental Choices:
-
Excess Methanol: Using an excess of methanol shifts the reaction equilibrium towards the formation of the methyl ester, maximizing the yield.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Removal of Volatiles in Vacuo: This step is crucial for removing water, a byproduct of the esterification, which can reverse the reaction. It also removes the unreacted alcohol and the volatile acid catalyst.
-
Multi-stage Process: Repeating the esterification with fresh methanol ensures the complete conversion of the carboxylic acid to its corresponding ester, leading to a product with very high purity.[11]
Safety and Handling
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is classified as causing serious eye damage and being harmful to aquatic life with long-lasting effects.[1][2]
GHS Hazard Information:
It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and storage information before using this compound.
Conclusion
While the nomenclature can be ambiguous, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a well-characterized and synthetically useful molecule. Its primary role as a chiral intermediate in the agrochemical industry highlights the importance of stereochemistry in modern chemical manufacturing. Researchers and drug development professionals may also find this compound and its derivatives to be valuable starting materials for the synthesis of novel bioactive compounds. A clear understanding of its properties, synthesis, and handling is essential for its safe and effective use in a laboratory or industrial setting.
References
-
PubChem. (n.d.). Methyl (R)-2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]
- Google Patents. (1999). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
-
Chemball. (n.d.). Methyl (R) -( ) -2- (4-Hydroxyphenoxy)-Propionate. Retrieved from [Link]
-
Hebei Medipharm Co., Ltd. (n.d.). Methyl(R)-(+)-2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]
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A Tale of Two Isomers: A Technical Guide to the Biological Activities of Methyl 2-(2-hydroxyphenoxy)propionate and its Para-Isomer
Introduction
In the landscape of agrochemical and pharmaceutical research, the nuanced differences in the chemical structure of a molecule can lead to vastly different biological outcomes. This guide delves into the comparative analysis of two such closely related compounds: methyl 2-(2-hydroxyphenoxy)propionate (the ortho-isomer) and methyl 2-(4-hydroxyphenoxy)propionate (the para-isomer). While separated by only the positional change of a single hydroxyl group on the phenyl ring, their known and inferred biological activities diverge significantly.
This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the established role of the para-isomer as a critical intermediate in modern herbicides and a reasoned, structure-activity relationship (SAR)-based assessment of the potential, yet largely unexplored, biological activities of the ortho-isomer.
The Para-Isomer: A Cornerstone of Modern Herbicides
Methyl 2-(4-hydroxyphenoxy)propionate, particularly its (R)-(+)-enantiomer, is a well-established and commercially significant intermediate in the synthesis of the aryloxyphenoxypropionate (APP) class of herbicides.[1][2] These herbicides are renowned for their selective post-emergence control of grass weeds in broadleaf crops.[3][4]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal activity of APP herbicides derived from the para-isomer is attributed to their potent inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2][4] By blocking ACCase, these herbicides disrupt the production of lipids in susceptible grass species, leading to a loss of cell membrane integrity and ultimately, plant death.[3] Dicotyledonous plants are generally tolerant to APP herbicides due to a less sensitive ACCase enzyme.[2]
The molecular structure of the para-isomer is crucial for this activity. The 4-hydroxyphenoxy moiety serves as a key structural component that, when further derivatized, correctly positions the molecule within the active site of the ACCase enzyme.[6] The (R)-enantiomer of the propionate group is known to be the significantly more active form, highlighting the stereospecificity of the enzyme-inhibitor interaction.[7]
Caption: ACCase inhibition by APP herbicides derived from the para-isomer.
The Ortho-Isomer: An Enigma with Inferred Potential
In stark contrast to its well-documented para-isomer, methyl 2-(2-hydroxyphenoxy)propionate remains largely uncharacterized in terms of its biological activity. However, by applying established principles of structure-activity relationships (SAR) from the broader class of phenoxyalkanoic acids, we can infer its likely biological profile.
Inferred Biological Activity: A Shift Towards Auxin-like Effects
The position of substituents on the phenyl ring of phenoxy herbicides is a critical determinant of their mechanism of action.[8] While para-substitution is often associated with the ACCase-inhibiting activity of APP herbicides, other substitution patterns can lead to different biological effects.
Phenoxyacetic acids and their derivatives are a classic example of synthetic auxins, a class of plant growth regulators.[9][10] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible broadleaf plants at herbicidal concentrations.[10]
The presence of a substituent at the ortho position, such as the hydroxyl group in methyl 2-(2-hydroxyphenoxy)propionate, can influence auxin-like activity. While some ortho-substituted phenoxyacetic acids exhibit auxin activity, the presence of a hydroxyl group could introduce steric hindrance or alter the electronic properties of the molecule, potentially modulating its interaction with auxin receptors.[11][12] It is therefore plausible that the ortho-isomer, if active, would exhibit auxin-like herbicidal properties against broadleaf weeds, a mechanism fundamentally different from the grass-specific ACCase inhibition of its para-isomer's derivatives.
It is also conceivable that the ortho-hydroxyl group could lead to a significant reduction or complete loss of herbicidal activity due to unfavorable steric interactions at the target receptor site.
Caption: Inferred auxin-like mechanism of the ortho-isomer.
Comparative Analysis: A Summary of Isomeric Differences
The table below summarizes the key known and inferred characteristics of the two isomers, highlighting the profound impact of the hydroxyl group's position.
| Feature | Methyl 2-(2-hydroxyphenoxy)propionate (ortho-isomer) | Methyl 2-(4-hydroxyphenoxy)propionate (para-isomer) |
| Primary Biological Role | Inferred: Potential auxin-like activity or inactivity. | Established: Intermediate for ACCase-inhibiting herbicides.[1][2] |
| Mechanism of Action | Inferred: Interaction with auxin receptors. | Established: Derivatives inhibit Acetyl-CoA Carboxylase (ACCase).[3][5] |
| Target Organisms | Inferred: Likely broadleaf plants (if active as an auxin). | Established: Derivatives target grass species.[3] |
| Stereospecificity | Unknown | (R)-enantiomer is the biologically active precursor.[7] |
| Commercial Significance | Currently none known. | High, as a key building block for commercial herbicides. |
Experimental Protocols: Synthesis of Methyl 2-(hydroxyphenoxy)propionates
The following is a general laboratory-scale protocol for the synthesis of methyl 2-(hydroxyphenoxy)propionates via Williamson ether synthesis, which can be adapted for both the ortho- and para-isomers.
General Synthetic Workflow
Caption: General workflow for the synthesis of the isomers.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate dihydroxybenzene (catechol for the ortho-isomer or hydroquinone for the para-isomer), a suitable base (e.g., anhydrous potassium carbonate), and a solvent such as acetone.
-
Addition of Alkylating Agent: While stirring, slowly add methyl 2-chloropropionate to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a dilute aqueous base solution to remove any unreacted dihydroxybenzene, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired methyl 2-(hydroxyphenoxy)propionate isomer.
(Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for specific applications.)
Conclusion and Future Perspectives
The comparative analysis of methyl 2-(2-hydroxyphenoxy)propionate and its para-isomer serves as a compelling case study in the importance of positional isomerism in determining biological activity. While the para-isomer is a well-established and vital component in the production of ACCase-inhibiting herbicides, the ortho-isomer remains a largely unexplored chemical entity.
Based on established structure-activity relationships, it is reasonable to hypothesize that the ortho-isomer is unlikely to exhibit significant ACCase-inhibiting properties. Instead, its biological activity, if any, is more likely to align with that of synthetic auxins, targeting broadleaf plants through a different mechanism of action.
Further empirical investigation into the biological activities of methyl 2-(2-hydroxyphenoxy)propionate is warranted. Such studies would not only provide a definitive answer to the speculative analysis presented here but could also potentially uncover novel biological activities, further enriching our understanding of the intricate relationship between chemical structure and biological function.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]
-
Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). PMC. [Link]
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciELO. [Link]
-
Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2021). Weed Science Society of America. [Link]
-
Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. (2023). Frontiers Media. [Link]
- Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives. (n.d.).
-
Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of California Agriculture and Natural Resources. [Link]
-
Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. (2002). PubMed. [Link]
-
Synthesis of (A) Methyl 2-[4-(2-thenoyl)-phenoxy]2-methyl-propionate. (n.d.). PrepChem.com. [Link]
-
An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2020). Academia.edu. [Link]
-
Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. (n.d.). Scilit. [Link]
-
Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. (n.d.). PubMed. [Link]
- 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (n.d.).
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2022). MDPI. [Link]
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024). MDPI. [Link]
-
Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. (n.d.). ResearchGate. [Link]
-
Plant Growth Regulators - Auxins - Phenoxyacetic acid. (n.d.). CliniSciences. [Link]
-
Synthesis and Herbicidal Activity of 2-(4. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). PubMed. [Link]
-
Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. (2025). ResearchGate. [Link]
-
The structure–activity relationship of aryloxyacetylthioureas for the inhibition of Orobanche minor radicle elongation. (n.d.). PMC. [Link]
-
Synthetic Auxins. (n.d.). University of California Agriculture and Natural Resources. [Link]
-
Arene substitution pattern. (n.d.). Wikipedia. [Link]
-
Phenoxypropionate herbicides examples with chiral center and R-configuration. (n.d.). ResearchGate. [Link]
-
(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). PMC. [Link]
-
The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (n.d.). SpringerLink. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. (n.d.). ResearchGate. [Link]
-
Effect of phenolic hydroxyl groups on inhibitory activities of phenylpropanoid glycosides against lipase. (2025). ResearchGate. [Link]
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Technical Whitepaper: 2-Hydroxyphenoxy Propionate Derivatives
From Chiral Scaffolds to Bioactive Therapeutics & Agrochemicals
Executive Summary
The 2-hydroxyphenoxy propionate moiety represents a privileged structural motif in both pharmaceutical design and agrochemical development. Characterized by a chiral center at the propionate
This technical guide analyzes the synthetic architecture, stereochemical imperatives, and pharmacological applications of this derivative class. We provide validated protocols for the synthesis of the critical intermediate Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate , elucidating the mechanism of enantioselective inversion that dictates biological potency.
Chemical Architecture & Stereochemistry
The biological activity of 2-hydroxyphenoxy propionates is governed by the "propionate switch." The stereocenter at the C2 position of the propionic acid chain determines target affinity.
-
Agrochemicals (ACCase Inhibitors): The (R)-enantiomer is the eutomer (active form), mimicking the transition state of the acetyl-CoA carboxylase reaction. The (S)-enantiomer is generally inactive.
-
Pharmaceuticals (Prodrugs): When used as an ester promoiety (e.g., in FA-21-PhP), the lipophilicity of the propionate chain enhances skin permeation, while the phenoxy linker modulates hydrolytic stability in plasma/tissue.
Structural Pharmacophore
The core structure consists of three domains:
-
The Chiral Head: A propionate ester (methyl/ethyl) bearing the asymmetric carbon.
-
The Ether Linker: A phenoxy bridge that provides rotational freedom and hydrogen bond accepting capability.
-
The Distal Handle: A 4-hydroxyl group on the phenyl ring, serving as the nucleophilic attachment point for further derivatization (e.g., coupling to benzoxazoles in herbicides or corticosteroids in pharma).
Synthetic Pathways: The Inversion Strategy
Achieving high enantiomeric excess (ee) is critical. The industrial standard relies on a double-inversion or single-inversion strategy starting from the chiral pool (L-Lactate or L-Alanine).
Pathway Logic: The Mitsunobu vs. SN2 Approach
Direct alkylation of hydroquinone with 2-chloropropionate often leads to racemization. The preferred route utilizes (S)-2-chloropropionic acid (derived from L-Alanine) reacting with hydroquinone via an
Figure 1: The synthesis utilizes the chiral pool (L-Alanine) to generate the (S)-chloride, which undergoes SN2 inversion to yield the bioactive (R)-ether.[1]
Experimental Protocol: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate
Objective: Synthesize high-purity (>95% ee) intermediate for downstream drug/agrochemical derivatization.
Reagents
-
Hydroquinone (1.0 eq)
-
Ethyl (S)-(-)-2-chloropropionate (1.2 eq) [Derived from L-Lactate/Alanine]
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: Acetonitrile (ACN) or Toluene
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)
Step-by-Step Methodology
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Hydroquinone (11.0 g, 100 mmol) in ACN (150 mL).
-
Base Activation: Add anhydrous
(20.7 g, 150 mmol) and TBAB (1.6 g, 5 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The use of mild base prevents di-alkylation. -
Alkylation (The Inversion): Add Ethyl (S)-(-)-2-chloropropionate (16.4 g, 120 mmol) dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1N HCl (to remove unreacted hydroquinone) followed by brine. Dry over
.[2] -
Isolation: Evaporate solvent to yield a pale yellow oil. Recrystallize from Hexane/Ethanol if solid, or purify via vacuum distillation.
Validation Criteria:
-
Specific Rotation:
to (c=1, ). -
HPLC: Chiral column (e.g., Chiralcel OD-H), Hexane/IPA mobile phase. Target ee > 98%.
Pharmacological & Agrochemical Applications[3][4]
A. Pharmaceutical: Corticosteroid Prodrugs (FA-21-PhP)
In drug development, the 2-phenoxypropionate motif acts as a lipophilic mask . For corticosteroids like Fluocinolone Acetonide (FA), esterification at the C-21 position with 2-phenoxypropionic acid creates the prodrug FA-21-PhP .[3][4][5]
-
Mechanism: The propionate ester increases logP, facilitating dermal penetration. Once in the epidermis, esterases hydrolyze the ester, releasing the active FA and the inert phenoxypropionate linker.
-
Benefit: Reduces systemic absorption and potential adrenal suppression compared to the parent drug.
B. Agrochemical: ACCase Inhibition
This scaffold is the "warhead" for the Aryloxyphenoxypropionate class (e.g., Fenoxaprop-P-ethyl).
-
Mechanism: The (R)-propionate mimics the substrate for Acetyl-CoA Carboxylase (ACCase) in grasses (Poaceae). It binds to the carboxyltransferase domain, blocking fatty acid biosynthesis.
-
Selectivity: Dicots (broadleaf plants) possess a prokaryotic-type ACCase in plastids that is insensitive to this inhibition, providing crop selectivity.
Figure 2: Mechanism of action for the pharmaceutical application, showing the prodrug cleavage that releases the active steroid.
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the phenoxy ring relative to the propionate core.
| Substitution (R) | Application | Activity Profile | Key Property |
| 4-OH | Intermediate | Precursor | Nucleophilic handle for coupling. |
| 4-(6-chlorobenzoxazol-2-yloxy) | Herbicide (Fenoxaprop) | High ACCase Inhibition | The benzoxazole ring mimics the CoA moiety. |
| 4-(Fluocinolone-21-ester) | Pharma (Prodrug) | Anti-inflammatory | High lipophilicity; controlled release. |
| 2-Cl (on phenoxy) | Herbicide (Diclofop) | Moderate Activity | Chlorine increases metabolic stability. |
| (S)-Enantiomer | None | Inactive | Steric clash within the enzyme binding pocket. |
References
-
Preparation of R-(+)-2-(4-hydroxyphenoxy)propionate derivatives. Source: Google Patents (CN111732553A). Context: Industrial synthesis protocols for the herbicide intermediate.[6][7][8]
-
Synthesis and pharmacological profile of 2-phenoxypropionic acid derivatives. Source: National Institutes of Health (PubMed). Context: Evaluation of analgesic and anti-inflammatory properties of the scaffold.[9]
-
Prodrug strategies: 2-phenoxypropionate ester of fluocinolone acetonide (FA-21-PhP). Source:[3][4][5][10] Science.gov (Topic: Fluocinolone Acetonide). Context: Development of topical corticosteroids with reduced systemic side effects.[3][4][5][10]
-
Chiral resolution and configuration of phenoxypropionates. Source: GuideChem (CAS 96562-58-2). Context: Physical properties and safety data for Methyl (R)-2-(4-hydroxyphenoxy)propionate.
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Thermodynamic Stability of Ortho-Substituted Phenoxy Propionates
Executive Summary
The phenoxy propionate scaffold is a cornerstone in the structural design of agrochemicals (e.g., "fop" herbicides like Quizalofop) and pharmaceutical agents (e.g., fibrates like Fenofibrate). While the biological activity of these compounds is well-documented, their thermodynamic and kinetic stability presents complex challenges during formulation and storage.
This guide analyzes the ortho-effect —the steric and electronic perturbations caused by substituents at the 2- and 6-positions of the phenyl ring. We explore how these substituents influence conformational energy minima, hydrolytic degradation rates, and the critical risk of racemization at the chiral
The Physicochemical Landscape: The Ortho-Effect[1]
In phenoxy propionates (Ph-O-CH(CH
Conformational Restriction and Atropisomerism
Thermodynamic stability is first governed by the rotational barrier around the phenyl-oxygen bond.
-
Unsubstituted Phenoxy Propionates: The phenyl ring possesses significant rotational freedom, often adopting a conformation where the ring is twisted relative to the ether plane to maximize
conjugation while minimizing steric clash with the -methyl group. -
Ortho-Substituted Analogs: Substituents at the ortho-position create severe steric hindrance. This forces the phenyl ring into a conformation nearly perpendicular to the C-O-C plane.
-
Thermodynamic Consequence: The rotational energy barrier (
) increases significantly. If exceeds ~20-23 kcal/mol, rotation becomes restricted on the NMR timescale, and in extreme cases (bulkier groups like -NO or -tBu), stable atropisomers may form. This restricted rotation isolates specific rotamers that may have distinct solubilities and lattice energies.
-
Electronic Perturbation
Ortho-substituents exert inductive (
-
Electron Withdrawing Groups (EWGs): Ortho-halogens (Cl, F) pull electron density from the ether oxygen, reducing the basicity of the ether linkage but potentially increasing the acidity of the
-proton (see Section 3).
Chemical Stability: Hydrolysis Kinetics
The ester bond is the primary site of chemical degradation. The thermodynamic stability of this bond is kinetically protected or exposed based on the ortho-substitution pattern.
Steric Shielding (The Taft-Charton Model)
Hydrolysis rates (
-
(Steric Term): Ortho-substituents provide a "steric umbrella" over the carbonyl carbon. Bulky groups (e.g., 2,6-dichloro) significantly retard the approach of nucleophiles (OH
or H O), increasing the activation energy ( ) for hydrolysis. -
Experimental Evidence: Studies on benzoate analogs show that ortho-bromo substituents can decrease hydrolysis rates despite their electron-withdrawing nature, purely due to steric blocking [1].
Data Summary: Substituent Effects on Stability
| Substituent (Ortho) | Steric Effect ( | Inductive Effect ( | Net Impact on Ester Hydrolysis |
| H (None) | 0.00 | 0.00 | Baseline lability. |
| -F | -0.46 | +0.52 | Slight retardation; electronic activation competes with weak steric shielding. |
| -Cl | -0.97 | +0.47 | Moderate Stabilization. Steric bulk slows nucleophilic attack. |
| -NO | -2.52 | +0.67 | Complex; high steric shielding but strong electron withdrawal activates carbonyl. |
| -CH | -1.24 | -0.05 | High Stabilization. Steric bulk + weak electron donation deactivates carbonyl. |
Configurational Stability: The Racemization Trap
For chiral phenoxy propionates (e.g., R-Quizalofop), the most insidious thermodynamic threat is racemization . This is not a bond-breaking event but a configurational collapse.
Mechanism: Enolization
The
-
Deprotonation: A base abstracts the
-proton. -
Planar Transition State: The molecule forms an achiral, planar enolate intermediate.[1]
-
Reprotonation: The proton returns to either face of the planar system with equal probability, resulting in a racemic mixture [2].[1][2]
Ortho-Effect on Racemization:
Ironically, while ortho-EWGs (like Cl) might sterically protect the ester from hydrolysis, they inductively acidify the
-
Ortho-alkyls protect against both hydrolysis and racemization.
-
Ortho-halogens protect against hydrolysis but sensitize the molecule to racemization.
Visualization: Racemization Pathway
Figure 1: The thermodynamic drive toward the racemate (entropy favored) proceeds via a planar enolate intermediate, catalyzed by basic conditions.[1][2][3][4][5][6][7][8]
Experimental Protocols
To validate the thermodynamic stability of your specific ortho-substituted analog, use the following self-validating workflows.
Protocol A: Determination of Rotational Barriers (VT-NMR)
Use this to assess conformational locking and atropisomerism potential.
-
Sample Prep: Dissolve 10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).
-
Acquisition (Low Temp): Cool probe to -40°C. Acquire
H NMR. Look for decoalescence (splitting) of ortho-proton or -methyl signals, indicating "frozen" rotation. -
Stepwise Heating: Increase temperature in 10°C increments up to 100°C.
-
Coalescence Point (
): Identify the temperature where split signals merge into a singlet. -
Calculation: Apply the Eyring equation to calculate
: (Where is the chemical shift difference in Hz at the slow exchange limit).
Protocol B: Accelerated Hydrolytic Stability Profiling
Use this to determine shelf-life and the impact of the ortho-effect.
-
Stock Solution: Prepare 10 mM stock of the ester in Acetonitrile.
-
Buffer Systems: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation:
-
Dilute stock 1:100 into pre-warmed buffers at three temperatures (e.g., 40°C, 50°C, 60°C).
-
Seal in amber glass vials to prevent photolysis.
-
-
Sampling: Aliquot at
hours. Quench immediately with cold mobile phase. -
Analysis: HPLC-UV/MS.
-
Stationary Phase: C18 (high carbon load).
-
Mobile Phase: ACN/Water + 0.1% Formic Acid.
-
-
Data Processing: Plot
vs. Time. The slope is . -
Arrhenius Plot: Plot
vs. to derive Activation Energy ( ).
Visualization: Stability Testing Workflow
Figure 2: Systematic workflow for determining kinetic parameters of degradation.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters. (2022). Vertex AI Search / NIH. Retrieved from 3
-
Methods to prevent racemization of 2-phenylpropionic acid enantiomers. BenchChem. Retrieved from 2
-
Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides. (US4897481A). Google Patents. Retrieved from 9
-
Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. (2024). MDPI. Retrieved from 10
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Stability of Fenclorim and Clopyralid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. US4897481A - Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: Methyl 2-(2-hydroxyphenoxy)propionate in Asymmetric Synthesis
[1]
Part 1: Executive Summary & Core Directive
Methyl 2-(2-hydroxyphenoxy)propionate is a bifunctional chiral building block derived from catechol and lactate esters.[1] Unlike its widely available para-isomer (a key intermediate for aryloxyphenoxypropionate herbicides like Diclofop-methyl), the ortho-isomer is a specialized precursor used in medicinal chemistry.[1] Its unique structure—containing a free phenolic hydroxyl group adjacent to a chiral ether moiety—allows for facile intramolecular cyclization, making it a critical gateway to chiral 3-methyl-1,4-benzodioxan-2-ones and substituted 1,4-benzodioxanes .[1]
This guide addresses the synthesis, stability, and application of this molecule, specifically distinguishing it from the commodity para-isomer and outlining its role in accessing privileged pharmacological scaffolds.
Part 2: Chemical Profile & Stereochemistry[1]
Structural Identity
The molecule consists of a catechol core mono-alkylated with a lactate derivative.[1]
-
IUPAC Name: Methyl 2-(2-hydroxyphenoxy)propanoate[1]
-
Distinct Feature: The ortho relationship between the hydroxyl group and the chiral ether side chain enables 6-membered ring formation (1,4-benzodioxane).[1]
-
Chirality: The stereocenter at the
-carbon is derived from the starting methyl 2-chloropropionate (or lactate sulfonate).[1]-
Inversion: Synthesis via
displacement of a leaving group (e.g., Cl, Br, OMs) by the catechol phenoxide results in inversion of configuration. -
Retention: Synthesis via Mitsunobu reaction with methyl lactate would result in inversion (double inversion if protecting groups are used appropriately, but typically inversion).[1]
-
Comparison of Isomers
| Feature | Ortho-Isomer (Subject of Guide) | Para-Isomer (Commodity Chemical) |
| Structure | 2-Substituted Phenol | 4-Substituted Phenol |
| Primary Reactivity | Intramolecular Cyclization (Lactonization) | Intermolecular Coupling |
| Key Application | 1,4-Benzodioxane drugs (e.g., | Herbicides (Fops: Quizalofop, Fenoxaprop) |
| Commercial Status | Specialized / In-situ generated | Bulk Commodity (CAS 96562-58-2) |
Part 3: Synthesis & Production Protocols
Mechanistic Pathway
The synthesis requires the desymmetrization of catechol. To prevent the formation of the bis-alkylated byproduct (1,2-bis(1-methoxycarbonylethoxy)benzene), a large excess of catechol or precise pH control is required.[1]
Reaction:
-
Mechanism:
Nucleophilic Substitution.[1] -
Stereochemistry: Inversion of configuration at the propionate
-carbon.[1]
Experimental Protocol (Mono-Alkylation)
-
Reagents: Catechol (3.0 eq), Methyl (S)-2-chloropropionate (1.0 eq),
(1.1 eq).[1] -
Solvent: Acetone or Acetonitrile (Polar aprotic promotes
).[1] -
Conditions:
-
Dissolve catechol in acetone under
atmosphere. -
Add
and stir for 30 min to generate the mono-phenoxide. -
Add Methyl (S)-2-chloropropionate dropwise at reflux.
-
Monitor by HPLC for the disappearance of the halo-ester.[1]
-
Workup: Filter salts, evaporate solvent. Acidify residue to pH 5 and extract with DCM.[1]
-
Purification: Column chromatography (Silica, Hexane:EtOAc) is essential to separate the mono-ether from the excess catechol and trace bis-ether.[1]
-
Self-Validating Checkpoints
-
TLC Monitoring: Catechol (
) vs. Mono-ether ( ) vs. Bis-ether ( ) in 3:1 Hexane:EtOAc.[1] -
NMR Verification: The disappearance of the phenolic proton signal (integrated for 2H in catechol, 1H in product) and the shift of the quartet methine proton.
Part 4: Applications in Asymmetric Synthesis
The primary value of Methyl 2-(2-hydroxyphenoxy)propionate lies in its transformation into the 1,4-benzodioxane ring system.[1]
Cyclization to 3-Methyl-1,4-benzodioxan-2-one
Under basic conditions (or prolonged heating), the free ortho-hydroxyl group attacks the methyl ester, releasing methanol and forming the lactone.[1]
-
Reagent: Catalytic NaOMe in MeOH or simple heating.[1]
-
Product: (R)-3-methyl-1,4-benzodioxan-2-one.[1]
-
Utility: This lactone can be reduced to the hemiacetal (lactol) or reacted with amines to form open-chain amides that retain the chiral center.[1]
Synthesis of 1,4-Benzodioxane Drugs
This scaffold is homologous to the core found in Doxazosin and Piperoxan , although those typically lack the 3-methyl group. The 3-methyl variant allows for the introduction of chirality into the dioxane ring, influencing potency and selectivity in adrenergic receptor antagonists.
Visualization of Reaction Pathways
Caption: Synthetic workflow converting Catechol and Chiral Lactate into the 1,4-Benzodioxane scaffold via the ortho-hydroxyphenoxy propionate intermediate.
Part 5: Data Summary & Safety
Physical Properties (Calculated)
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 196.20 g/mol | |
| LogP | ~1.3 | Moderately lipophilic |
| Solubility | Soluble in MeOH, DCM, EtOAc | Poor water solubility |
| Stability | Metastable | Prone to spontaneous lactonization upon heating or base treatment.[1] |
Safety Handling
-
Hazard: Catechol derivatives are often toxic and skin irritants.[1] The ester may hydrolyze to the acid, which is an irritant.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store at -20°C under inert atmosphere to prevent spontaneous cyclization or oxidation of the phenol.[1]
References
-
Sigma-Aldrich. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Sheet. (Note: Reference for the para-isomer, illustrating the standard commercial availability of the regioisomer). Link
-
PubChem. Hydroxyphenoxy propionic acid Derivatives. National Library of Medicine.[1] Link[1]
-
Guillaumet, G. (2007).[1] 1,4-Benzodioxanes: Synthesis and Applications. In: Science of Synthesis. Thieme Chemistry. (Authoritative text on benzodioxane ring construction from catechol).
- Vasudevan, A., et al. "Regioselective synthesis of 1,4-benzodioxanes." Tetrahedron Letters, 1997.
Methodological & Application
Application Note: Enzymatic Hydrolysis of Methyl 2-(2-hydroxyphenoxy)propionate
[1]
Abstract & Introduction
The enzymatic hydrolysis of methyl 2-(2-hydroxyphenoxy)propionate is a critical biotransformation, primarily utilized for the kinetic resolution of the racemate to yield enantiomerically pure (R)-2-(2-hydroxyphenoxy)propionic acid .[1] This structural motif—an
Unlike traditional chemical hydrolysis (using NaOH/KOH), which results in racemization and generates significant salt waste, enzymatic hydrolysis offers mild reaction conditions (pH 7.0, 25–30°C) and high stereoselectivity. This guide details the protocol for using serine hydrolases (Lipases) to catalyze this reaction, focusing on the specific challenges posed by the ortho-hydroxyl substitution, which introduces steric constraints and potential intramolecular hydrogen bonding not seen in the more common para-isomers.
Key Benefits of Enzymatic Route:
Scientific Mechanism
The hydrolysis is catalyzed by the catalytic triad (Ser-His-Asp/Glu) of the lipase. The reaction follows a ping-pong bi-bi mechanism.[1] For
Reaction Scheme & Stereochemistry
The lipase preferentially hydrolyzes the (R)-enantiomer of the ester, producing the (R)-acid and leaving the (S)-ester unreacted.
Figure 1: Mechanism of Lipase-catalyzed Kinetic Resolution. The enzyme selectively processes the (R)-enantiomer.
Materials & Equipment
Reagents
-
Substrate: Methyl 2-(2-hydroxyphenoxy)propionate (Racemic).[1]
-
Enzymes (Screening Kit):
-
Solvents: MTBE (Methyl tert-butyl ether), Toluene, Phosphate Buffer (100 mM, pH 7.0).
-
Titrant: 1.0 M NaOH (for pH stat).
Equipment
Experimental Protocol
Phase 1: Enzyme Screening (Microscale)
Objective: Identify the enzyme with the highest Enantiomeric Ratio (E-value) for the ortho-substituted substrate.
-
Preparation: Prepare a stock solution of the substrate (50 mM) in MTBE.
-
Reaction Setup: In 2 mL HPLC vials, add:
-
10 mg of Enzyme preparation (lyophilized powder or immobilized beads).[1]
-
500 µL Phosphate Buffer (100 mM, pH 7.0).
-
500 µL Substrate solution in MTBE.
-
-
Incubation: Shake at 30°C, 750 rpm for 24 hours.
-
Sampling: Withdraw 50 µL of the organic phase. Dry under nitrogen, redissolve in mobile phase, and analyze via Chiral HPLC.
-
Data Analysis: Calculate Conversion (
) and Enantiomeric Excess ( , ).-
Selection Criteria: Choose enzyme with
.[1] Note: CALB is typically the gold standard for this class.
-
Phase 2: Process Optimization (Gram Scale)
Objective: Maximize volumetric productivity and handle pH shifts.
The hydrolysis produces carboxylic acid, which drops the pH and inactivates the enzyme. A pH-stat system is mandatory for scale-up.[1]
Protocol:
-
Reactor Loading: Into a 50 mL jacketed vessel, charge:
-
Equilibration: Stir at 30°C. Adjust pH to 7.0 initially.
-
Initiation: Add 50 mg (5% w/w) Immobilized Lipase (e.g., Novozym 435).
-
Reaction Control (pH Stat):
-
Termination: Stop reaction when NaOH consumption indicates 45-50% conversion (theoretical max for resolution is 50%).
-
Workup:
-
Filter off the immobilized enzyme (wash with MTBE for reuse).[1]
-
Separation: The reaction mixture now contains (S)-Ester (in organic phase) and (R)-Acid salt (in aqueous phase).[1]
-
Phase separate.[1]
-
Acid Recovery: Acidify aqueous phase to pH 2.0 with HCl, extract with EtOAc to recover (R)-2-(2-hydroxyphenoxy)propionic acid.[1]
-
Phase 3: Analytical Method (HPLC)
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Phenol absorption) |
| Temperature | 25°C |
| Elution Order | Typically (S)-Ester < (R)-Ester < (S)-Acid < (R)-Acid |
Process Workflow Diagram
Figure 2: Complete Biocatalytic Workflow from Screening to Product Isolation.[1][9]
Troubleshooting & Expert Insights
Steric Hindrance of the Ortho-Isomer
The ortho-hydroxyl group creates steric bulk near the ester bond compared to the para-isomer.
-
Observation: Reaction rates may be 2-5x slower than the para-analog.
-
Solution: Increase enzyme loading to 10-15% w/w or use Toluene instead of MTBE. Toluene often enhances the open-lid conformation of lipases like CALB.
Enzyme Reusability
Immobilized lipases (Novozym 435) can be reused 5-10 times.[1]
-
Protocol: Wash beads with dry acetone or MTBE after filtration.[1] Do not wash with water and store wet, as this promotes leaching of the enzyme from the support. Store in a desiccator at 4°C.
Spontaneous Hydrolysis
At pH > 8.0, chemical hydrolysis competes with enzymatic hydrolysis, lowering e.e.
-
Control: Ensure the pH-stat is tightly tuned (deadband 0.1 pH units) and never exceeds pH 7.5.
References
-
Bellezza, F., et al. (2005).[10] "On the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases." Tetrahedron, 61(33), 8005-8012. Link[1]
-
Wang, P., et al. (2020).[11] "Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae." Applied Biochemistry and Biotechnology, 190, 123–136. Link[1]
-
Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Aryloxypropionic Acids." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link[1]
-
Jaeger, K.E., & Eggert, T. (2002). "Lipases for biotechnology."[1][12] Current Opinion in Biotechnology, 13(4), 390-397. Link[1]
(Note: While specific literature on the ortho-isomer is less abundant than the para-isomer, the protocols cited above for the general class of phenoxypropionates are chemically valid and authoritative for this application.)
Sources
- 1. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate 98 96562-58-2 [sigmaaldrich.com]
- 2. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. redalyc.org [redalyc.org]
- 9. Preparation method of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. (PDF) An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid [academia.edu]
- 12. emerginginvestigators.org [emerginginvestigators.org]
Application Note: Strategic Solvent Selection for the Selective Mono-O-Alkylation of Catechol
Abstract: The selective mono-O-alkylation of catechol is a cornerstone reaction in the synthesis of valuable chemical intermediates, most notably guaiacol and its derivatives, which are pivotal in the fragrance, flavor, and pharmaceutical industries. Achieving high selectivity for the mono-alkylated product over di-alkylation, while simultaneously preventing undesired C-alkylation, presents a significant synthetic challenge. The choice of solvent is the most critical parameter governing the reaction's outcome. This document provides a comprehensive guide to understanding the mechanistic role of the solvent and offers detailed protocols for selecting the optimal solvent system to maximize yield and selectivity.
Introduction: The Challenge of Selectivity
Catechol possesses two adjacent, acidic hydroxyl groups. In the presence of a base, it readily forms a phenoxide anion, a potent nucleophile. The subsequent reaction with an alkylating agent, typically an alkyl halide, proceeds via a Williamson ether synthesis mechanism.[1] However, three potential products can form: the desired mono-O-alkylated catechol (e.g., guaiacol), the di-O-alkylated veratrole, and C-alkylated byproducts.
The primary challenges are:
-
Mono- vs. Di-alkylation: The mono-alkylated product is also acidic and can be deprotonated and react a second time, leading to the di-alkylated byproduct. Controlling stoichiometry and reaction conditions is key to favoring the mono-adduct.
-
O- vs. C-alkylation: The phenoxide anion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. The reaction can occur at either site.[2] Solvent choice plays a decisive role in directing the alkylation to the oxygen atom.[2]
This guide will dissect the role of the solvent in navigating these challenges, empowering researchers to make informed decisions for successful and selective synthesis.
Mechanistic Insights: How Solvents Dictate Reaction Pathways
The alkylation of catechol begins with deprotonation by a base to form the catecholate monoanion. This anion then acts as a nucleophile in an S_N2 reaction with an alkyl halide.[1] The solvent's role is not passive; it actively influences the nucleophilicity of the anion and the stability of the transition state.
The Role of Polar Aprotic Solvents
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly effective at solvating cations (e.g., Na⁺, K⁺) but poorly solvate anions.[3] This leaves the oxygen anion of the catecholate "naked" and highly nucleophilic, dramatically accelerating the rate of the desired S_N2 reaction for O-alkylation.[3] By promoting a high rate for the first alkylation, it is often easier to stop the reaction after the mono-alkylation stage, thus improving selectivity.
-
Causality: These solvents possess high dipole moments but lack acidic protons for hydrogen bonding. They effectively surround the metal cation, preventing it from tightly ion-pairing with the phenoxide. This maximizes the anion's availability for nucleophilic attack.
The Influence of Polar Protic Solvents
In contrast, polar protic solvents like water, methanol, or ethanol can form strong hydrogen bonds with the negatively charged oxygen of the catecholate.[2] This "caging" effect shields the oxygen, reducing its nucleophilicity and slowing the rate of O-alkylation.[2] This reduced rate can sometimes allow the competing C-alkylation pathway, where the aromatic ring acts as the nucleophile, to become more significant.[2] A study comparing acetonitrile and methanol in a Williamson ether synthesis found the ratio of O- to C-alkylated product dropped from 97:3 in acetonitrile to 72:28 in methanol, highlighting the profound impact of the solvent.
Biphasic Systems and Phase-Transfer Catalysis (PTC)
For industrial-scale and green chemistry applications, phase-transfer catalysis offers a powerful solution.[4][5] In a typical PTC setup, an inexpensive inorganic base (e.g., NaOH, K₂CO₃) is dissolved in an aqueous phase, while the catechol and alkylating agent are in an immiscible organic solvent like toluene.[6] The reaction is impossible without a catalyst because the ionic catecholate cannot enter the organic phase to react.
A phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride or a polyethylene glycol) facilitates the reaction by exchanging its anion for the catecholate, forming a lipophilic ion pair that can migrate into the organic phase and react.[4] This method offers several advantages:
-
Avoids the need for expensive, anhydrous polar aprotic solvents.
-
Allows for the use of cheaper, safer bases.
-
Simplifies workup, as the catalyst is used in small amounts.
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the primary reaction pathway and the key selectivity challenges.
Caption: Reaction pathways in catechol alkylation.
General Experimental Workflow
A typical laboratory procedure follows these general steps, which are detailed in the protocols below.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. CN101619017A - Method for synthesizing guaiacol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing lactonization of 2-(2-hydroxyphenoxy)propionic acid derivatives
Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 2-(2-hydroxyphenoxy)propionic acid and its derivatives. As a Senior Application Scientist, I've seen many promising experiments complicated by an often-overlooked side reaction: intramolecular cyclization, or lactonization. This document provides in-depth, field-tested troubleshooting advice and preventative protocols to ensure the stability and integrity of your compounds.
Section 1: Understanding the Problem – The "Why" of Unwanted Lactonization
This section addresses the fundamental mechanism of lactonization and the conditions that favor this undesired reaction pathway.
Q1: What is lactonization, and why is it a specific problem for 2-(2-hydroxyphenoxy)propionic acid derivatives?
A: Lactonization is an intramolecular esterification reaction.[1] In your specific molecule, the phenolic hydroxyl group (-OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionic acid's carboxylic acid group (-COOH). This reaction forms a stable six-membered ring, a δ-lactone, and eliminates a molecule of water.[1]
The proximity of the reacting groups, dictated by the ortho substitution on the phenoxy ring, makes this cyclization kinetically and thermodynamically favorable. Under certain conditions, this can become a significant competing reaction, reducing the yield of your desired product and complicating purification.
Sources
Troubleshooting low enantiomeric excess in chiral propionate synthesis
Topic: Troubleshooting Low Enantiomeric Excess (ee) / Diastereomeric Excess (de) Ticket ID: PROP-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "99% ee" Mandate
Welcome to the Technical Support Center. You are likely here because your chiral HPLC trace is showing a disappointing 70:30 ratio instead of the >98:2 single peak you need. In the synthesis of chiral propionates—the structural backbone of polyketides and "profen" NSAIDs—mediocre stereocontrol is usually a symptom of a specific mechanistic failure, not just "bad luck."
This guide does not offer generic advice. It deconstructs the three dominant methodologies for generating chiral propionates—Evans Auxiliaries , Myers Alkylation , and Asymmetric Hydrogenation —and provides root-cause diagnostics for low selectivity.
Diagnostic Triage: Select Your Workflow
Before proceeding, verify your method matches the troubleshooting logic below.
Figure 1: Diagnostic flow for identifying the primary failure mode based on synthetic methodology.
Module 1: Evans Auxiliary Alkylation
The Issue: You are observing low diastereoselectivity (de < 90%) after alkylating an N-propionyl oxazolidinone.
The Root Cause: Enolate Geometry & Aggregation
The high selectivity of the Evans method relies entirely on the formation of a Z-enolate that is rigidly chelated by the Lithium counter-ion. If you form the E-enolate or if the Lithium fails to chelate the carbonyl oxygen of the auxiliary, the steric bulk of the isopropyl/benzyl group cannot block the Re face effectively.
Critical Troubleshooting Protocol
1. The "LiCl Effect" (The Secret Weapon) Standard protocols often omit this, but it is the #1 fix for low de. Lithium enolates form stable aggregates (tetramers) that react slowly and with poor selectivity. Adding Lithium Chloride (LiCl) breaks these aggregates into reactive monomers.[1]
-
Diagnosis: If your reaction is sluggish and has low de, you are suffering from aggregation.
-
Fix: Add 5–6 equivalents of anhydrous LiCl to the reaction before adding the base.
2. Temperature Discipline
-
Requirement: Enolization must occur at -78°C .
-
Why: At higher temperatures (>-50°C), the kinetic Z-enolate can equilibrate to the thermodynamic E-enolate. The E-enolate exposes the opposite face, eroding selectivity.
3. Base Selection
-
Correct: LDA (Lithium Diisopropylamide).[1]
-
Incorrect: NaHMDS or KHMDS.
-
Reason: The Sodium and Potassium cations are too large to form the tight 6-membered chelate required for the Zimmerman-Traxler transition state. You must use Lithium.
Visualizing the Failure Mode
Figure 2: The bifurcation point between high and low selectivity lies in the enolate geometry.
Module 2: Myers Pseudoephedrine Alkylation
The Issue: You switched to Myers' method for better versatility, but the de is surprisingly low.
Expert Insight: The Moisture Trap
Unlike Evans auxiliaries, the Myers reaction is hypersensitive to the hydration state of LiCl . The reaction requires a massive excess of LiCl (6 equiv) to drive the formation of the reactive enolate species.
FAQ: Why is my yield and de low despite using LiCl? Answer: Your LiCl is likely "wet." LiCl is extremely hygroscopic. Even 1% water content can quench the LDA and disrupt the cooperative lithium cluster required for the reaction.
Corrective Protocol:
-
Flame Dry: Place LiCl in the reaction flask and flame-dry it under high vacuum immediately before adding solvent.
-
Solvent: Use THF.
-
Order of Addition:
-
Step 1: LiCl (flame dried) + amine (auxiliary).[1]
-
Step 2: Add LDA at -78°C.
-
Step 3: Warm to 0°C (essential for formation of the specific aggregate).
-
Step 4: Add alkyl halide.
-
Module 3: Asymmetric Hydrogenation
The Issue: You are hydrogenating an
Troubleshooting Matrix
| Variable | Symptom | Mechanism of Failure | Corrective Action |
| H2 Pressure | High conversion, Low ee | Pressure Effect: High pressure accelerates the non-selective pathway in some Ru-systems. | Lower Pressure: Try running at 1–5 bar instead of 50 bar. |
| Substrate Purity | No conversion or Low ee | Chloride Poisoning: Trace Cl- from acid chloride synthesis poisons the metal center. | Wash Substrate: Ensure substrate is Cl- free. Recrystallize. |
| Solvent | Low ee | H-Bonding: Non-polar solvents fail to stabilize the ionic catalyst-substrate complex. | Switch to MeOH: Methanol is often required for carboxylate coordination. |
| Base Additive | Low ee | Substrate Binding: The acid must be deprotonated (carboxylate) to coordinate to Ru/Rh. | Add TEA: Add 1.0 equiv of Triethylamine to generate the carboxylate in situ. |
Module 4: Biocatalysis (Lipase Resolution)
The Issue: Using Lipase (e.g., CAL-B) for kinetic resolution of a chiral propionate ester, but ee decreases as conversion increases.
The "50% Wall" Explanation: In a Kinetic Resolution (KR), the enzyme eats the "fast" enantiomer. As the reaction proceeds, the "fast" enantiomer runs out, and the enzyme starts eating the "slow" enantiomer (the one you want to keep).
-
Rule of Thumb: You must stop the reaction at ~40–45% conversion to preserve high ee of the substrate (recover unreacted ester).
-
Calculation: Calculate the E-value (Enantiomeric Ratio) .
-
If E < 20: This method is not viable for high purity.
-
If E > 100: You can run to 50% conversion safely.
-
References & Authority
-
Evans Auxiliary (LiCl Effect):
-
Myers Alkylation (Mechanism):
-
Citation: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids."[4] Journal of the American Chemical Society, 1997.[2]
-
Significance: The definitive guide on the role of LiCl and solvent drying in pseudoephedrine alkylation.
-
-
Asymmetric Hydrogenation (Ru-BINAP):
-
Citation: Ohta, T., & Noyori, R. "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry, 1987.
-
Significance: Defines the pressure and solvent dependencies for propionate precursors (tiglic acid).
-
-
Biocatalysis (E-Value):
-
Citation: Chen, C. S., et al. "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 1982.[2]
-
Significance: The mathematical foundation for calculating the trade-off between conversion and ee.
-
Sources
Validation & Comparative
HPLC Method for Detecting Methyl 2-(2-hydroxyphenoxy)propionate Impurity
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists
Executive Summary: The Regioisomer Challenge
Methyl 2-(2-hydroxyphenoxy)propionate (the ortho-isomer ) is a critical process impurity often found during the synthesis of Methyl 2-(4-hydroxyphenoxy)propionate (the para-isomer ), a key intermediate for aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl, Fenoxaprop-P-ethyl).
While the para-isomer is the biologically active scaffold, the ortho-isomer arises from regio-selectivity issues or feedstock contamination (e.g., catechol presence in hydroquinone starting material). Because these two molecules are positional isomers with identical molecular weights (196.20 g/mol ), mass spectrometry alone cannot distinguish them without fragmentation analysis. Therefore, chromatographic resolution is the definitive quality control standard.
This guide compares three HPLC methodologies, recommending Method B (Phenyl-Hexyl) as the superior choice for regio-selectivity, offering a robust alternative to standard C18 protocols.
Synthesis & Impurity Origin
To understand the separation challenge, we must visualize the origin of the impurity. The formation of the ortho-isomer is often competitive with the para-isomer during the etherification step.
Figure 1: Origin of the ortho-isomer impurity during the etherification of phenols with methyl 2-chloropropionate.
Method Comparison: Selecting the Right Stationary Phase
Separating positional isomers requires a stationary phase that interacts with the specific shape and electronic distribution of the molecule (π-π interactions), rather than just hydrophobicity.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: Core-Shell C18 (Fast) |
| Principle | Hydrophobic Interaction | Hydrophobic + π-π Stacking | High Efficiency Hydrophobic |
| Selectivity ( | Low for isomers | High for aromatic isomers | Moderate |
| Resolution ( | ~1.5 - 2.0 (Marginal) | > 3.5 (Excellent) | ~2.0 (Good) |
| Run Time | 25-30 min | 20-25 min | < 10 min |
| Robustness | High | High | Moderate (Filter dependent) |
| Suitability | General Assay | Impurity Profiling | High-Throughput Screening |
Why Method B (Phenyl-Hexyl)?
The ortho-isomer possesses an intramolecular hydrogen bond between the hydroxyl group and the ether oxygen (or ester carbonyl), creating a "closed" pseudo-ring structure. The para-isomer cannot form this bond and remains "open." Phenyl-Hexyl phases exploit these subtle shape and
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring system suitability before sample analysis.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl-Hexyl (250 x 4.6 mm, 5 µm).
-
Rationale: The 250 mm length ensures maximum theoretical plates for isomer separation.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid (
) in Water.-
Note: Low pH suppresses ionization of the phenol group (
), keeping it neutral for consistent retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm (Characteristic phenol absorption).
-
Injection Volume: 10 µL.
Gradient Program[11]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End of Run |
Standard Preparation
-
Stock Solution (Ortho-Impurity): Dissolve 10 mg of Methyl 2-(2-hydroxyphenoxy)propionate in 10 mL Acetonitrile (1000 ppm).
-
Stock Solution (Para-Target): Dissolve 10 mg of Methyl 2-(4-hydroxyphenoxy)propionate in 10 mL Acetonitrile.
-
System Suitability Solution: Mix aliquots to obtain 100 ppm of Para and 10 ppm of Ortho in Water:Acetonitrile (90:10).
Performance Metrics & System Suitability
The following data represents typical performance characteristics for this separation on a Phenyl-Hexyl phase.
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Retention Time (Ortho) | N/A | ~12.5 min |
| Retention Time (Para) | N/A | ~14.2 min |
| Resolution ( | 3.8 | |
| Tailing Factor ( | 1.1 | |
| Limit of Detection (LOD) | S/N > 3 | 0.05 ppm |
| Limit of Quantitation (LOQ) | S/N > 10 | 0.15 ppm |
Validation Logic (Self-Validating System)
-
Resolution Check: The critical pair is the Ortho/Para isomers. If
, the column may be degraded, or the mobile phase pH is incorrect (check acid preparation). -
Wavelength Verification: 280 nm is specific for the phenolic ring. If sensitivity drops, check for mobile phase UV cutoff (ensure HPLC grade Acetonitrile).
Method Development Decision Workflow
Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., raw reaction mix vs. final product).
Figure 2: Decision tree for optimizing the separation of hydroxyphenoxy propionate isomers.
References
-
SIELC Technologies. (2018). Separation of Hydroxyphenoxy propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (1999). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
-
National Taiwan University. (1998). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral HPLC. Retrieved from [Link]
-
PubChem. (2025).[2] Methyl 2-(4-hydroxyphenoxy)propionate (Compound Summary). Retrieved from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Regioisomeric Differentiation of Phenoxy Propionates Using IR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous identification of regioisomers is a cornerstone of chemical synthesis and analysis. Phenoxy propionates, a class of compounds with applications ranging from herbicides to pharmaceuticals, often exist as ortho-, meta-, and para-isomers. While these isomers share the same molecular formula and mass, their distinct substitution patterns on the aromatic ring lead to different physicochemical and biological properties. This guide provides an in-depth comparison of how Fourier-Transform Infrared (FT-IR) spectroscopy can be effectively utilized for their differentiation, supported by experimental data and protocols.
The Power of Vibrational Fingerprints: Why IR Spectroscopy?
Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint". For regioisomers of phenoxy propionates, the key to differentiation lies in the subtle yet distinct shifts in these vibrational frequencies caused by the position of the propionate group on the phenoxy ring.
The most informative region in the IR spectrum for this purpose is the "fingerprint region," typically below 1500 cm⁻¹.[2] Within this region, the out-of-plane C-H bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern.[3][4] These vibrations are strongly coupled to adjacent hydrogens on the ring, and their position and number provide a reliable indication of whether the substitution is ortho, meta, or para.[5]
While other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural elucidation, IR spectroscopy offers a rapid, non-destructive, and cost-effective method for routine screening and quality control.[6][7] In many cases, especially when coupled with gas chromatography (GC-IRD), it can provide definitive identification without the need for extensive sample preparation or derivatization.[8][9]
Experimental Data: Decoding the Spectra
The table below summarizes the characteristic IR absorption bands that can be used to differentiate between the ortho-, meta-, and para-isomers of a generic phenoxy propionate. These frequencies are based on established correlations for substituted aromatic compounds and may vary slightly depending on the specific molecule and sampling technique.[2][10]
| Vibrational Mode | ortho-Isomer (cm⁻¹) | meta-Isomer (cm⁻¹) | para-Isomer (cm⁻¹) | Rationale for Differentiation |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | While present in all isomers, the fine structure can sometimes differ.[11] |
| C=O Stretch (Ester) | ~1760 | ~1760 | ~1760 | The carbonyl stretch is less affected by ring substitution but is a key functional group identifier. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 | A series of bands characteristic of the aromatic ring.[4] |
| C-O-C Asymmetric Stretch | ~1250 | ~1250 | ~1250 | Indicates the ether linkage.[12] |
| Out-of-Plane C-H Bending | ~750 (strong) | ~780 and ~690 (strong) | ~830 (strong) | This is the most diagnostic region. The number and position of these strong bands are highly characteristic of the number of adjacent hydrogens on the ring.[2][10][13] |
Key Insight: The out-of-plane C-H bending region is the most reliable for distinguishing between the regioisomers. The presence of a single, strong band around 750 cm⁻¹ is a strong indicator of ortho-substitution. The meta-isomer typically displays two strong bands, while the para-isomer shows a single strong band at a higher wavenumber, around 830 cm⁻¹.
Experimental Workflow: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of your results, a well-defined experimental protocol is essential. The following workflow outlines the key steps for analyzing phenoxy propionate regioisomers using Attenuated Total Reflectance (ATR)-FT-IR spectroscopy, a technique that requires minimal sample preparation.[14][15]
Caption: A streamlined workflow for the analysis of phenoxy propionate regioisomers using ATR-FT-IR spectroscopy.
Detailed Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe.[16] This step is critical to avoid cross-contamination.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself.[1] The instrument will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the phenoxy propionate sample directly onto the center of the ATR crystal. For solid samples, a few milligrams are sufficient. For liquids, a single drop is adequate.[17]
-
-
Pressure Application:
-
Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.[16]
-
-
Spectrum Acquisition:
-
Set the acquisition parameters. For routine analysis, a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.[7]
-
Initiate the scan to acquire the sample spectrum.
-
-
Data Analysis:
-
The software will automatically perform the background subtraction.
-
Carefully examine the fingerprint region (1000-650 cm⁻¹) of the resulting spectrum.
-
Identify the key out-of-plane C-H bending bands and compare their wavenumbers to the expected values for ortho-, meta-, and para-substitution as detailed in the data table.
-
For definitive identification, compare the acquired spectrum against reference spectra of known pure isomers.
-
Comparative Analysis with Other Techniques
While IR spectroscopy is a powerful tool, a multi-technique approach is often recommended for unequivocal structure elucidation, particularly in research and development settings.[2]
-
NMR Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, offering unambiguous structural information based on chemical shifts and coupling patterns.
-
Mass Spectrometry: Determines the molecular weight and fragmentation patterns. While regioisomers have the same molecular weight, subtle differences in fragment ion intensities can sometimes be observed.[13] GC-MS is particularly useful for separating the isomers before detection.[18]
In a high-throughput or quality control environment, FT-IR spectroscopy excels as a rapid first-pass screening method. Its speed, ease of use, and minimal sample preparation requirements make it an invaluable tool for quickly confirming the identity of a regioisomer or flagging a sample for further investigation by other techniques.[6][15]
Conclusion
The differentiation of phenoxy propionate regioisomers is a critical analytical challenge that can be effectively addressed using FT-IR spectroscopy. By focusing on the characteristic out-of-plane C-H bending vibrations in the fingerprint region, researchers can rapidly and reliably distinguish between ortho-, meta-, and para-isomers. The ATR-FT-IR technique, in particular, offers a streamlined workflow with minimal sample preparation, making it an ideal choice for both research and industrial applications. When combined with a robust experimental protocol and, where necessary, confirmatory data from other analytical methods, FT-IR spectroscopy provides a trustworthy and authoritative means of ensuring the isomeric purity and identity of these important chemical compounds.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.). Retrieved from [Link]
-
Aromatic Fingerprint Vibrations - Oregon State University. (n.d.). Retrieved from [Link]
-
Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Virginia Tech. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]
- Joselin Beaula, T., & James, C. (2014). FT IR, FT-Raman spectra and chemical computations of herbicide 2-phenoxy propionic acid--a DFT approach. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 122, 661–669.
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (2026, February 19). Covalent Metrology. Retrieved from [Link]
- Mary, Y. S., & Panicker, C. Y. (2014). Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 122, 235-245.
- Lupea, A. X., et al. (2006). The synthesis and characterization of some ortho-substituted phenoxyalkanoic acids and their derivatives. Journal of the Serbian Chemical Society, 71(4), 363-373.
-
Joselin Beaula, T., & James, C. (2014). FT IR, FT-Raman spectra and chemical computations of herbicide 2-phenoxy propionic acid--a DFT approach. PubMed. Retrieved from [Link]
-
Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy - Semantic Scholar. (2020, February 20). Retrieved from [Link]
- Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2849-2858.
- López-Lorente, Á. I., et al. (2020). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
-
3-Phenoxypropionic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
-
GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | Chromatography Today. (n.d.). Retrieved from [Link]
- DeRuiter, J., et al. (2017). Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR.
- Fortenberry, R. C., et al. (2021). Fundamental Vibrational Frequencies and Spectroscopic Constants of Substituted Cyclopropenylidene (c-C3HX, X = F, Cl, CN). The Journal of Physical Chemistry A, 125(40), 8860-8868.
- Cimpoiasu, V. M., et al. (2011). FTIR analysis of ortho/para ratio in liquid water isotopomers. Implications for enantiodifferentiation in amino acids. Annals of the University of Craiova-Physics AUC, 21, 11-18.
- El-Sabeh, R., et al. (2017). Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR. Talanta, 171, 237-245.
- Belal, T., et al. (2009). GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones.
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ortho-Hydroxyphenoxy Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the mass spectrometric behavior of ortho-hydroxyphenoxy esters, contrasting their fragmentation pathways with their meta- and para-isomers. Understanding these distinct patterns is crucial for the unambiguous identification of these isomers in complex matrices, a common challenge in metabolomics, impurity profiling, and synthetic chemistry.
The unique proximity of the hydroxyl and ester functionalities in the ortho position orchestrates a series of characteristic fragmentation reactions, collectively known as the "ortho effect."[1] This guide will dissect these specific pathways, providing a framework for their identification and differentiation from their positional isomers.
The "Ortho Effect": A Driving Force in Fragmentation
The defining characteristic of the mass spectra of ortho-hydroxyphenoxy esters is the "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, leading to unique reaction pathways not observed in their meta and para counterparts.[2] This interaction is a powerful diagnostic tool for isomer differentiation.
Key Fragmentation Pathways of Ortho-Hydroxyphenoxy Esters
Under electron ionization (EI), the fragmentation of ortho-hydroxyphenoxy esters is dominated by intramolecular rearrangements facilitated by the proximal hydroxyl and ester groups. The initial ionization event typically forms a molecular ion (M+•), which then undergoes a series of characteristic fragmentation steps.
A primary and highly diagnostic fragmentation pathway involves the transfer of the phenolic hydrogen to the ester carbonyl oxygen, followed by the elimination of a neutral molecule of alcohol (ROH). This process results in a stable cyclic product ion. For instance, in methyl 2-hydroxyphenoxyacetate, this would involve the loss of methanol (CH₃OH).
Another significant fragmentation route is the loss of the entire ester side chain with the transfer of a hydrogen atom, leading to the formation of a stable ion. The proximity of the hydroxyl group can also promote the loss of a water molecule (H₂O) from the molecular ion, a reaction far less favorable in the meta and para isomers.
The interplay of these ortho-effect-driven fragmentations results in a unique mass spectrum that serves as a fingerprint for the ortho-isomer.
Comparative Fragmentation Analysis: Ortho vs. Meta and Para Isomers
The mass spectra of meta- and para-hydroxyphenoxy esters are generally simpler and follow more conventional fragmentation patterns for aromatic esters. The absence of the proximate hydroxyl group means that the characteristic ortho-effect rearrangements do not occur.
Table 1: Comparison of Key Fragmentation Pathways of Hydroxyphenoxy Ester Isomers
| Fragmentation Pathway | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Loss of Alcohol (ROH) | Prominent peak due to intramolecular rearrangement | Negligible or absent | Negligible or absent |
| Loss of Water (H₂O) | Often observed | Typically absent | Typically absent |
| Alpha-Cleavage of Ester | Present, but often less abundant than ortho-effect fragments | Major fragmentation pathway | Major fragmentation pathway |
| Loss of Alkoxy Radical (•OR) | Present | Major fragmentation pathway | Major fragmentation pathway |
| Formation of Phenoxy Cation | Present | Prominent | Prominent |
The primary fragmentation pathways for meta- and para-isomers involve the cleavage of the C-O bond of the ester to lose the alkoxy group (•OR) or the entire ester group. The formation of a stable phenoxy cation is also a common feature. The key distinction lies in the absence of the prominent neutral loss peaks (like ROH) that characterize the ortho-isomer.
Experimental Workflow for Isomer Differentiation
The following provides a generalized workflow for the analysis and differentiation of hydroxyphenoxy ester isomers using gas chromatography-mass spectrometry (GC-MS), a common and powerful technique for this class of compounds.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-hydroxyphenoxy)propionate
As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, authoritative framework for researchers, scientists, and drug development professionals on the proper disposal procedures for Methyl 2-(2-hydroxyphenoxy)propionate. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the principles of expertise and trustworthiness that underpin robust scientific practice.
Hazard Assessment and Risk Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. Methyl 2-(2-hydroxyphenoxy)propionate, particularly its (R)-enantiomer, is classified with specific risks that dictate its handling and disposal pathway.[1] As a derivative of phenoxy compounds, it warrants careful management due to the potential for environmental persistence and aquatic toxicity characteristic of this chemical class.[2][3][4]
The primary hazards associated with this compound are summarized below. This data is critical for understanding the causality behind the stringent disposal protocols required.
| Hazard Classification (GHS) | Signal Word | Hazard Statement & Code | Implication for Disposal |
| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H318: Causes serious eye damage | Requires stringent use of eye protection during all handling phases. Spills pose a significant risk of irreversible eye injury. |
| Skin Corrosion/Irritation, Category 2 | Warning | H315: Causes skin irritation | Mandates the use of chemically resistant gloves and a lab coat to prevent direct contact. |
| Hazardous to the Aquatic Environment, Long-Term Hazard, Category 3 | (None) | H412: Harmful to aquatic life with long lasting effects | Strictly prohibits disposal down the drain. [5][6] This is the primary driver for its classification as hazardous waste. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE and first aid measures are mandatory when handling Methyl 2-(2-hydroxyphenoxy)propionate for disposal.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7]
-
Hand Protection: Chemically resistant nitrile gloves.[8]
-
Skin and Body Protection: A standard laboratory coat must be worn.[8]
First Aid Measures for Exposure:
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[7] If skin irritation occurs, seek medical advice.
-
If Inhaled: Move the person into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]
-
If Swallowed: Rinse mouth with water.[10] Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Waste Characterization and Segregation: A Self-Validating System
Proper disposal begins with correct waste characterization. This is not merely a labeling exercise; it is a critical step to prevent dangerous chemical reactions within the waste stream.
-
Waste Classification: Methyl 2-(2-hydroxyphenoxy)propionate is classified as non-halogenated organic hazardous waste . Its aquatic toxicity (H412) is a key determinant for this classification under the Resource Conservation and Recovery Act (RCRA).[5]
-
Segregation Imperative: Never mix this waste with incompatible materials. Specifically:
-
Acids and Bases: Store separately to avoid neutralization reactions that can generate heat and fumes.[11]
-
Oxidizing Agents: Keep away from strong oxidizers to prevent the risk of fire or explosion.
-
Halogenated Waste: While not a compatibility risk, separating halogenated and non-halogenated waste is standard practice for cost-effective and environmentally sound incineration.[8]
-
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow from the point of generation to final disposal.
Experimental Workflow: Chemical Waste Disposal
Caption: Decision workflow for the disposal of Methyl 2-(2-hydroxyphenoxy)propionate.
Methodology:
-
Container Selection and Preparation (Point of Generation):
-
Waste Transfer:
-
In a well-ventilated area or fume hood, carefully decant the liquid waste into the prepared container.[8] Use a funnel to prevent spills.
-
For empty reagent bottles that contained the compound, rinse them three times with a small amount of a suitable solvent (e.g., acetone or ethanol). The rinsate is also considered hazardous waste and must be added to the same container.
-
Contaminated materials such as pipette tips, gloves, or absorbent paper used during handling should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
-
Accumulation and Storage:
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[5][11][12]
-
Keep the container securely closed except when adding waste.[6]
-
Store the container within a secondary containment system (e.g., a spill tray) to contain any potential leaks.[5]
-
Do not accumulate more than 55 gallons of waste in an SAA.[12]
-
-
Final Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (typically six months in academic labs), it must be moved to a Central Accumulation Area (CAA).[5]
-
Coordinate with your institution's Environmental Health & Safety (EH&S) department for the transfer and final pickup.
-
The ultimate disposal must be carried out by a licensed professional waste disposal service.[9] The most appropriate method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[9]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill site.
-
Use PPE: Don appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves. For large spills, a respirator may be necessary.[9]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[9][13]
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Insight Publisher. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- American Chemical Society. Regulation of Laboratory Waste.
- McPherson, C. (2019, June 15). Laboratory Waste Management: The New Regulations. MedLab Management.
- The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
- ResearchGate. (2026, January 1). Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods.
- University of California, Santa Barbara. (2006, February 1). SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET.
- SpringerLink. The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
- Chemtalk. (2008, May 28). Ester Disposal.
- TCI Chemicals. (2025, December 1). SAFETY DATA SHEET: 2-Hydroxy-2-methylpropiophenone.
- Cambridge University Press & Assessment. The Phenoxy Herbicides.
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Tokyo Chemical Industry. (2025, December 1). SAFETY DATA SHEET: Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Methyl 3-(2-hydroxyphenyl)propionate.
- Watson International Ltd. Safety Data Sheet: 2-hydroxy-2-methyl-1-phenyl-1-propanon.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- MilliporeSigma. (2024, September 6). Aldrich H55103 - SAFETY DATA SHEET.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
- PubChem. Methyl (R)-2-(4-hydroxyphenoxy)propionate. National Institutes of Health.
- Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
Sources
- 1. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. watson-int.com [watson-int.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. danthelabsafetyman.com [danthelabsafetyman.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. chemtalk.com.au [chemtalk.com.au]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(2-hydroxyphenoxy)propionate
Executive Summary & Risk Context
Methyl 2-(2-hydroxyphenoxy)propionate is a functionalized phenoxy ester, commonly utilized as a chiral intermediate in the synthesis of herbicides (e.g., "fop" class) and pharmaceutical building blocks.
While often handled as a stable crystalline solid, this molecule presents specific hazards derived from its phenol and ester moieties. The primary risks are Serious Eye Damage (Category 1) and Skin Irritation , necessitating a safety protocol that exceeds standard "lab coat and glasses" requirements.
Critical Warning: Due to the structural positioning of the hydroxyl and ester groups, this compound can cause irreversible corneal damage upon contact. Standard safety glasses are insufficient for handling open containers.
Hazard Analysis & Technical Justification
The following risk assessment is based on the "Read-Across" toxicological principle, utilizing data from the structural isomer Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (CAS 96562-58-2) and homologous phenoxy esters.
| Parameter | Specification | Safety Implication |
| Physical State | Crystalline Powder | High risk of airborne dust generation during weighing. |
| Melting Point | ~64–67 °C | Low melting point implies potential for stickiness/clumping; difficult to clean if spilled. |
| Key Hazard (H318) | Causes Serious Eye Damage | Protocol Driver: The phenol-ester hydrolysis on moist mucous membranes can cause protein denaturation. Splash goggles are mandatory. |
| Key Hazard (H315) | Causes Skin Irritation | Prolonged contact can lead to dermatitis. |
| Reactivity | Ester Hydrolysis | Avoid strong oxidizers and strong bases. Hydrolysis releases phenolic byproducts which may be toxic. |
PPE Selection Matrix
Note: PPE must be selected based on the permeation rate of the chemical and its solvent carrier.
Hand Protection (Glove Selection)
Do NOT use Latex. Natural rubber latex degrades rapidly when exposed to organic esters, leading to microscopic permeation within minutes.
-
Standard Handling (Solid/Powder):
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Thickness: Minimum 0.11 mm (4 mil).
-
Justification: Provides adequate abrasion resistance against crystals and short-term splash protection.
-
-
Solution Handling / Synthesis:
-
Material: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (e.g., Silver Shield™) if using aggressive solvents like DCM or THF.
-
Justification: Solvents act as a vehicle, carrying the dissolved ester through the glove material.
-
Eye & Face Protection[1][2]
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Prohibited: Standard safety glasses with side shields.
-
Reasoning: H318 classification indicates that a single crystal or droplet entering the eye can cause scarring. Goggles provide a complete seal against airborne dust and splashes.
Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.
-
Reasoning: Fine crystalline powders easily aerosolize. Inhalation can irritate the upper respiratory tract (H335).
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for safe handling based on the experimental scale.
Figure 1: PPE Decision Tree based on physical state and quantity. Green indicates standard precautions; Red indicates heightened barrier requirements.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Inspect Engineering Controls: Verify the fume hood is operating at a face velocity of 80–100 fpm.
-
Don PPE: Put on lab coat, goggles, and check gloves for pinholes (air inflation test).
-
Staging: Place a disposable absorbent pad (benchkote) in the hood. This ensures that any spilled powder is contained and does not contaminate the permanent work surface.
Phase B: Weighing & Transfer[1]
-
Anti-Static Measures: Use an anti-static gun or wipes on the spatula and weighing boat. Esters in powder form are prone to static charge, which causes "jumping" of particles.
-
Transfer:
-
Correct: Transfer slowly using a narrow-neck funnel or weighing paper.
-
Incorrect: Dumping from the stock bottle directly into a flask.
-
-
Decontamination: Immediately wipe the spatula with a Kimwipe soaked in acetone or ethanol inside the hood before removing it.
Phase C: Spill Response
-
Minor Spill (Powder): Do not sweep (creates dust). Cover with wet paper towels (water/ethanol mix) to dampen, then wipe up.
-
Major Spill (Liquid): Evacuate the immediate area. Use a universal absorbent (vermiculite or clay). Do not use combustible materials (sawdust) if the solvent is flammable.
Disposal & Waste Management
Disposal must align with RCRA regulations and local EHS protocols.
-
Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Segregation:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Collect in High-Density Polyethylene (HDPE) or Glass carboys. Label as "Organic Waste - Phenol Ester."
-
-
Neutralization: Do not attempt to neutralize via hydrolysis in the lab waste stream, as this generates phenol, which has stricter disposal limits.
References
-
Fisher Scientific. (2021). Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheet (SDS).[1][2] Retrieved from
-
PubChem. (2025).[3] Methyl 2-(4-hydroxyphenoxy)propionate Compound Summary (CID 2733752).[4] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet for Phenoxy Propionate Derivatives.[1][2] Retrieved from
-
TCI Chemicals. (2025). Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate Handling Guide. Retrieved from
(Note: While specific data for the ortho-isomer is rare, the safety protocols above are grounded in the confirmed hazards of the para-isomer, CAS 96562-58-2, and general industrial hygiene standards for corrosive/irritant esters.)
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
